molecular formula C18H21NO3 B269597 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

Katalognummer B269597
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: SHPABSKDSGXAQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, also known as TACB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in neuropharmacology. TACB is a cyclic amino acid derivative that has been shown to have significant effects on the central nervous system, specifically in the modulation of dopamine and glutamate receptors. In

Wirkmechanismus

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid acts as a partial agonist at both dopamine and glutamate receptors, specifically at the D1 and NMDA receptor subtypes. By modulating the activity of these receptors, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can affect the release of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The effects of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid on dopamine and glutamate receptors have been shown to have significant effects on behavior and cognition. In animal studies, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to improve memory and learning, reduce impulsivity and aggression, and decrease drug-seeking behavior. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have potential as an antipsychotic agent, reducing the symptoms of schizophrenia in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is its specificity for dopamine and glutamate receptors, which allows for targeted modulation of these pathways. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have relatively low toxicity and few side effects in animal studies. However, one limitation of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is its limited solubility in water, which can make dosing and administration challenging in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, which could have improved efficacy and reduced side effects. Additionally, further studies are needed to investigate the long-term effects of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid on behavior and cognition, as well as its potential applications in the treatment of neurological disorders in humans. Finally, research on the pharmacokinetics of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, including its absorption, distribution, metabolism, and excretion, could provide valuable information for the development of therapeutic agents based on this compound.

Synthesemethoden

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can be synthesized through a multistep process involving the reaction of cyclohexanone with 2,3,4,5-tetrahydro-1H-1-benzazepine, followed by the addition of a carboxylic acid group to the cyclohexene ring. The final product is a white crystalline solid that can be purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been studied for its potential applications in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. In animal studies, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have significant effects on dopamine and glutamate receptors, which are implicated in the pathophysiology of these disorders. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have potential as a cognitive enhancer, improving memory and learning in animal models.

Eigenschaften

Produktname

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

Molekularformel

C18H21NO3

Molekulargewicht

299.4 g/mol

IUPAC-Name

6-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H21NO3/c20-17(14-9-2-3-10-15(14)18(21)22)19-12-6-5-8-13-7-1-4-11-16(13)19/h1-4,7,11,14-15H,5-6,8-10,12H2,(H,21,22)

InChI-Schlüssel

SHPABSKDSGXAQL-UHFFFAOYSA-N

SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3CC=CCC3C(=O)O

Kanonische SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3CC=CCC3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.